molecular formula C6H7N3O B13098662 (E)-1-(pyrimidin-5-yl)ethanone oxime

(E)-1-(pyrimidin-5-yl)ethanone oxime

Cat. No.: B13098662
M. Wt: 137.14 g/mol
InChI Key: DKVHIPXYJKCXOQ-WEVVVXLNSA-N
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Description

(E)-1-(pyrimidin-5-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3, and an ethanone oxime group attached to the 5-position of the pyrimidine ring. The (E)-configuration indicates the specific geometric arrangement of the substituents around the oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime typically involves the reaction of pyrimidin-5-yl ethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Dissolve pyrimidin-5-yl ethanone in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce a base, such as sodium acetate, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(pyrimidin-5-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(pyrimidin-5-yl)ethanone oxime has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(pyrimidin-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyrimidin-2-yl)ethanone oxime
  • 1-(pyrimidin-4-yl)ethanone oxime
  • 1-(pyrimidin-6-yl)ethanone oxime

Uniqueness

(E)-1-(pyrimidin-5-yl)ethanone oxime is unique due to its specific substitution pattern on the pyrimidine ring and the (E)-configuration of the oxime group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NE)-N-(1-pyrimidin-5-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-2-7-4-8-3-6/h2-4,10H,1H3/b9-5+

InChI Key

DKVHIPXYJKCXOQ-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\O)/C1=CN=CN=C1

Canonical SMILES

CC(=NO)C1=CN=CN=C1

Origin of Product

United States

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